Racemic Free-Base Enantiomeric Composition Enables Absolute Chiral Purity Quantification of the (R)-Enantiomer Intermediate
CAS 701906-29-8 is the racemic (1:1) free-base form, whereas the predominant commercial fesoterodine intermediate is the single (R)-enantiomer hydrochloride (CAS 156755-33-8, molecular weight 482.05 g/mol) [1]. A manufacturer of the (R)-enantiomer reports enantiomeric purity >99% ee and chemical purity ≥97% [2]. The racemate serves as the only reference material that can independently establish the enantiomeric purity limit of the (R)-form; regulatory guidance requires the undesired (S)-enantiomer in fesoterodine to be controlled to <0.15% .
| Evidence Dimension | Enantiomeric composition and utility for chiral purity verification |
|---|---|
| Target Compound Data | Racemic mixture (1:1 R:S); free base; molecular weight 445.59 g/mol [1] |
| Comparator Or Baseline | (R)-enantiomer hydrochloride (CAS 156755-33-8): >99% ee; chloride salt; molecular weight 482.05 g/mol [2] |
| Quantified Difference | The racemate provides the enantiomeric baseline for quantifying the (R)-enantiomer excess; the single (R)-form cannot self-calibrate for the (S)-impurity, which is controlled to <0.15% . |
| Conditions | Chiral HPLC/UPCC analysis; fesoterodine API and intermediate quality control |
Why This Matters
Only the racemic standard enables absolute quantification of the (S)-enantiomer at the regulatory threshold of <0.15%, a capability the single (R)-enantiomer reference cannot provide.
- [1] Hoelzel Biotech. Product Information: N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine. Available at: https://www.hoelzel-biotech.com View Source
- [2] NBInno. (R)-4-Benzyloxy-3-(3-diisopropylamino-1-phenylpropyl)benzoic Acid: Pharmaceutical Intermediate & Specialty Chemical, 2025. Available at: https://www.nbinno.com View Source
